molecular formula C27H34N6O2 B12414776 (R)-IL-17 modulator 4

(R)-IL-17 modulator 4

Cat. No.: B12414776
M. Wt: 474.6 g/mol
InChI Key: CQKVACARDGYEMU-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-IL-17 modulator 4 is a chemical compound known for its role as a modulator of interleukin-17 (IL-17), a proinflammatory cytokine involved in immune responses. This compound is the R-configure of IL-17 modulator 4 and serves as a proagent of IL-17 modulator 1, which is an orally active and highly efficacious IL-17 modulator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-IL-17 modulator 4 involves several steps, starting from the appropriate precursors. The key steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via selective substitution reactions.
  • Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of ®-IL-17 modulator 4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: ®-IL-17 modulator 4 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain groups to achieve the desired chemical structure.

    Substitution: Introduction of different substituents to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of ®-IL-17 modulator 4 with modified functional groups, enhancing its efficacy and stability .

Scientific Research Applications

®-IL-17 modulator 4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-IL-17 modulator 4 involves its interaction with IL-17 receptors. By binding to these receptors, it modulates the activity of IL-17, reducing its proinflammatory effects. This modulation occurs through the stabilization of the receptor-ligand complex, leading to decreased receptor affinity and subsequent inhibition of downstream signaling pathways .

Comparison with Similar Compounds

    IL-17 modulator 1: The parent compound of ®-IL-17 modulator 4, known for its high efficacy and oral activity.

    IL-17 modulator 4 sulfate: A sulfate derivative with similar biological activity.

Uniqueness: ®-IL-17 modulator 4 is unique due to its specific R-configuration, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its counterparts. This configuration enhances its stability and efficacy as an IL-17 modulator .

Properties

Molecular Formula

C27H34N6O2

Molecular Weight

474.6 g/mol

IUPAC Name

N-[(2R)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m1/s1

InChI Key

CQKVACARDGYEMU-RUZDIDTESA-N

Isomeric SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C

Origin of Product

United States

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